tert-butyl N-(4-methoxypiperidin-3-yl)carbamate

Description

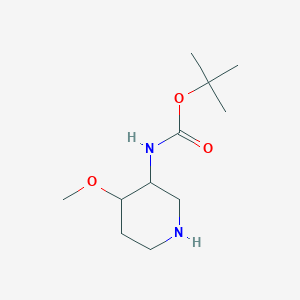

tert-Butyl N-(4-methoxypiperidin-3-yl)carbamate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) carbamate group at the 3-position and a methoxy (-OMe) substituent at the 4-position of the piperidine ring (Figure 1). The Boc group is widely utilized in organic synthesis as a protecting group for amines, enabling selective reactivity during multi-step syntheses, particularly in pharmaceutical intermediates . The methoxy group introduces moderate polarity, influencing solubility and intermolecular interactions such as hydrogen bonding or steric effects. This compound is frequently employed in medicinal chemistry for the development of kinase inhibitors, protease inhibitors, and other bioactive molecules due to its balanced lipophilicity and stability under diverse reaction conditions .

Properties

IUPAC Name |

tert-butyl N-(4-methoxypiperidin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-7-12-6-5-9(8)15-4/h8-9,12H,5-7H2,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVLLFXVGDDNPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCCC1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-methoxypiperidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-methoxypiperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This often includes the use of advanced equipment and techniques to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(4-methoxypiperidin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into other derivatives with different functional groups.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry

- Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of various organic molecules and pharmaceuticals, facilitating the development of new compounds with desired biological activities.

- Catalysis: It can act as a catalyst or ligand in catalytic reactions, enhancing reaction efficiency and selectivity.

Biology

- Biochemical Studies: Used to investigate enzyme mechanisms and protein-ligand interactions, contributing to a deeper understanding of biochemical pathways.

- Cell Culture Studies: Employed in cell culture experiments to study cellular processes and drug interactions, providing insights into pharmacodynamics.

Medicine

- Drug Development: Plays a crucial role in the development of therapeutic agents targeting various diseases, particularly in neuropharmacology.

- Pharmacological Studies: Investigated for its effects on biological systems, including potential neuroprotective properties against amyloid-beta toxicity in neurodegenerative diseases .

Case Study 1: Neuroprotective Effects

A study examined the protective effects of related compounds on astrocytes against amyloid-beta-induced toxicity. The results indicated that certain derivatives exhibit moderate protective activity by reducing pro-inflammatory cytokines and free radicals . This suggests potential applications in treating Alzheimer's disease.

Case Study 2: Antagonistic Activity

Research on piperidine analogs demonstrated significant antagonistic activity against TRPV1 receptors, which are implicated in pain pathways. Modifications to the piperidine structure enhanced binding affinity and selectivity, showcasing how tert-butyl N-(4-methoxypiperidin-3-yl)carbamate derivatives can be optimized for therapeutic use .

Mechanism of Action

The mechanism by which tert-butyl N-(4-methoxypiperidin-3-yl)carbamate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biological molecules, ultimately affecting cellular processes and functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of tert-butyl N-(4-methoxypiperidin-3-yl)carbamate can be contextualized by comparing it to analogs with variations in substituents, stereochemistry, or ring modifications. Below is a detailed analysis supported by synthetic, structural, and inferred pharmacological data.

Substituent Variations on the Piperidine Ring

2.1.1. tert-Butyl N-(4-Hydroxypiperidin-3-yl)carbamate

- Structure : Replaces the 4-methoxy group with a hydroxyl (-OH) group .

- Susceptibility to oxidation or enzymatic degradation is higher compared to the methoxy analog.

- Applications : Often used in prodrug designs where reversible hydroxyl-to-methoxy conversion is required for activation .

2.1.2. tert-Butyl N-(3,3-Dimethylpiperidin-4-yl)carbamate

- Structure : Features 3,3-dimethyl substituents on the piperidine ring .

- Increased lipophilicity (logP ~2.8) compared to the methoxy derivative (estimated logP ~1.9), favoring blood-brain barrier penetration .

- Applications : Explored in central nervous system (CNS)-targeting agents due to enhanced lipophilicity .

2.1.3. tert-Butyl N-[(3S,4R)-4-Methylpiperidin-3-yl]carbamate

- Structure : Substitutes 4-methoxy with a methyl (-CH₃) group and specifies stereochemistry (3S,4R) .

- Key Differences :

Modifications to the Carbamate Group

2.2.1. tert-Butyl (1-Acetylpiperidin-4-yl)carbamate

- Structure : The piperidine nitrogen is acetylated, converting the secondary amine to an amide .

- Key Differences :

Benzyl Carbamate Analogs

2.3.1. tert-Butyl (4-Bromo-3-methoxybenzyl)carbamate

- Structure : Replaces the piperidine ring with a 3-methoxybenzyl group and adds a bromo substituent at the 4-position .

- Bromo substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated using fragment-based methods.

Research Findings and Implications

- Metabolic Stability : The methoxy group in this compound reduces oxidative metabolism compared to hydroxylated analogs, as observed in microsomal assays .

- Stereochemical Impact : (3S,4R)-configured derivatives exhibit higher bioactivity than racemic mixtures, underscoring the importance of chirality in drug design .

Biological Activity

Tert-butyl N-(4-methoxypiperidin-3-yl)carbamate (TBMPC) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of TBMPC, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

TBMPC features a tert-butyl group attached to a carbamate moiety and a piperidine ring substituted with a methoxy group. Its molecular formula and weight are critical for understanding its reactivity and interactions within biological systems.

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 250.29 g/mol |

| IUPAC Name | This compound |

The biological activity of TBMPC is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving piperidine derivatives. Compounds with similar structures have been associated with:

- Opioid Receptor Modulation : Interaction with opioid receptors may contribute to analgesic effects.

- Dopamine Receptor Interaction : Potential effects on mood regulation and cognition.

- Anti-inflammatory Properties : Evidence suggests that TBMPC may reduce inflammation through modulation of cytokine production.

Pharmacological Effects

Research indicates that TBMPC exhibits significant pharmacological properties, including:

- Neuroprotective Effects : Studies show its potential in protecting neuronal cells from oxidative stress and neuroinflammation.

- Cognitive Enhancement : Potential to enhance cognitive functions through modulation of neurotransmitter levels.

- Anti-inflammatory Activity : Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies and Research Findings

Several studies have explored the biological activity of TBMPC and its derivatives:

-

Neuropharmacology Studies :

- In vitro studies demonstrated that TBMPC can inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. The compound showed an 85% inhibition rate at a concentration of 100 µM .

- Animal models treated with TBMPC exhibited reduced levels of oxidative stress markers compared to control groups .

-

Inflammation Models :

- Inflammation induced by lipopolysaccharides (LPS) was significantly reduced in cell cultures treated with TBMPC, highlighting its anti-inflammatory potential .

-

Cognitive Function Tests :

- Behavioral tests in rodent models indicated improved memory retention and learning capabilities following TBMPC administration, suggesting its utility in treating cognitive decline .

Summary of Biological Activities

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.